4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole
Description
This compound features a 2,1,3-benzothiadiazole core substituted at the 4,7-positions with two bulky, brominated tricyclic groups containing silicon, sulfur, and 2-ethylhexyl chains. The 5,6-positions are fluorinated, enhancing electron-withdrawing properties critical for optoelectronic applications . Its synthesis involves palladium-catalyzed C–H cross-coupling between 4,7-dibromobenzo[c][1,2,5]thiadiazole and a cyclopentadithiophene derivative, yielding a π-conjugated structure with broad absorption in the visible-NIR range .
Properties
Molecular Formula |
C54H72Br2F2N2S5Si2 |
|---|---|
Molecular Weight |
1163.5 g/mol |
IUPAC Name |
4,7-bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C54H72Br2F2N2S5Si2/c1-9-17-21-33(13-5)29-66(30-34(14-6)22-18-10-2)39-25-37(61-51(39)53-41(66)27-43(55)63-53)45-47(57)48(58)46(50-49(45)59-65-60-50)38-26-40-52(62-38)54-42(28-44(56)64-54)67(40,31-35(15-7)23-19-11-3)32-36(16-8)24-20-12-4/h25-28,33-36H,9-24,29-32H2,1-8H3 |
InChI Key |
QXWJAMLUBWSHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)C4=C(C(=C(C5=NSN=C45)C6=CC7=C(S6)C8=C([Si]7(CC(CC)CCCC)CC(CC)CCCC)C=C(S8)Br)F)F)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole involves several steps, including the formation of intermediate compounds and the use of specific reagents and catalystsThe final step involves the attachment of the ethylhexyl and dithia-silatricyclo groups under controlled conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form corresponding hydrogenated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with target molecules, contributing to its biological activity .
Comparison with Similar Compounds
Critical Analysis of Trade-offs
- Synthetic Complexity: The target compound requires multistep synthesis (C–H activation, purification via column chromatography), making it costlier than non-silicon analogs .
- Electron Deficiency vs. Solubility : While fluorine and bromine enhance electron withdrawal, bulky alkyl chains balance solubility without sacrificing conjugation .
- Device Integration : Thiophene-based derivatives are easier to functionalize but lack the NIR activity of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
